[(1-Cyclopropanecarbonylpiperidin-4-yl)methyl](ethyl)amine
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Overview
Description
(1-Cyclopropanecarbonylpiperidin-4-yl)methylamine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropanecarbonylpiperidin-4-yl)methylamine typically involves the reaction of piperidine derivatives with cyclopropanecarbonyl chloride and ethylamine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropanecarbonylpiperidin-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(1-Cyclopropanecarbonylpiperidin-4-yl)methylamine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-Cyclopropanecarbonylpiperidin-4-yl)methylamine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to (1-Cyclopropanecarbonylpiperidin-4-yl)methylamine but without the cyclopropanecarbonyl and ethylamine groups.
Piperidine derivatives: Compounds such as piperine, which have different substituents on the piperidine ring.
Uniqueness
(1-Cyclopropanecarbonylpiperidin-4-yl)methylamine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cyclopropanecarbonyl group and the ethylamine moiety can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H22N2O |
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Molecular Weight |
210.32 g/mol |
IUPAC Name |
cyclopropyl-[4-(ethylaminomethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C12H22N2O/c1-2-13-9-10-5-7-14(8-6-10)12(15)11-3-4-11/h10-11,13H,2-9H2,1H3 |
InChI Key |
PALAULZRZZYOQS-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1CCN(CC1)C(=O)C2CC2 |
Origin of Product |
United States |
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